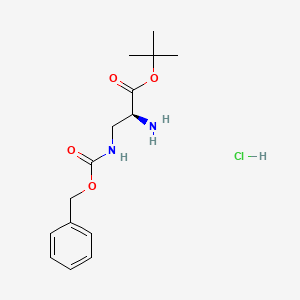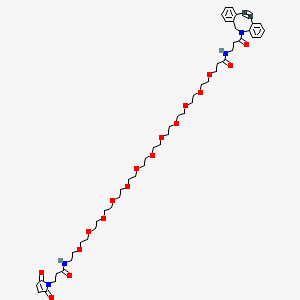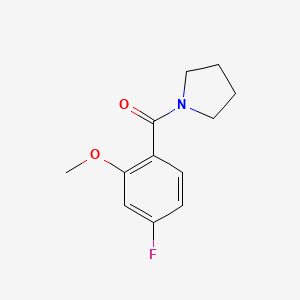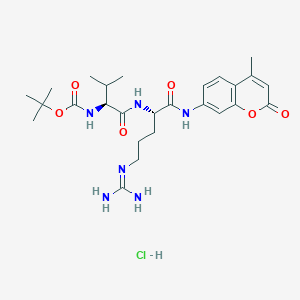
Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride typically involves the protection of the amino group of beta-amino-L-alanine with a carbobenzyloxy (Cbz) group and the esterification of the carboxyl group with tert-butyl alcohol . The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield beta-amino-L-alanine.
Deprotection: The Cbz group can be removed using catalytic hydrogenation or strong acids like trifluoroacetic acid (TFA).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Catalytic hydrogenation (Pd-C, H2) or TFA.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Hydrolysis: Beta-amino-L-alanine.
Deprotection: Free amine derivatives.
Substitution: Substituted amino acid derivatives.
科学的研究の応用
Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride is widely used in scientific research, particularly in the fields of:
作用機序
The mechanism of action of Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective deprotection and subsequent reactions . The tert-butyl ester group similarly protects the carboxyl group .
類似化合物との比較
Similar Compounds
- L-Alanine tert-butyl ester hydrochloride .
- Beta-Alanine tert-butyl ester hydrochloride .
- L-Phenylalanine tert-butyl ester hydrochloride .
Uniqueness
Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride is unique due to its dual protection of both the amino and carboxyl groups, making it highly useful in complex peptide synthesis . This dual protection allows for greater control over the synthesis process and the ability to introduce specific modifications at desired stages .
特性
IUPAC Name |
tert-butyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-13(18)12(16)9-17-14(19)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOCKJILLUDOHD-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)
![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)
![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)

![1-[(1S,2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6314797.png)


![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea](/img/structure/B6314825.png)


![(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B6314860.png)

